molecular formula C14H12F3NO5S2 B3162939 Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 882747-52-6

Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate

Cat. No.: B3162939
CAS No.: 882747-52-6
M. Wt: 395.4 g/mol
InChI Key: JWWVFBNAGQZETR-UHFFFAOYSA-N
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Description

Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate (CAS: 882747-52-6) is a synthetic organic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a phenoxy group at position 2. The phenoxy moiety is further modified with a sulfonamide linker bearing a 2,2,2-trifluoroethyl group . The molecular formula is C₁₄H₁₂F₃NO₅S₂, with a molecular weight of 395.4 g/mol and a purity ≥95% . This compound is classified as a research chemical, primarily used in laboratory settings for structural and functional studies. Limited commercial availability is noted, as it has been discontinued by suppliers such as Biosynth .

Properties

IUPAC Name

methyl 3-[2-(2,2,2-trifluoroethylsulfonylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO5S2/c1-22-13(19)12-11(6-7-24-12)23-10-5-3-2-4-9(10)18-25(20,21)8-14(15,16)17/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWVFBNAGQZETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130961
Record name Methyl 3-[2-[[(2,2,2-trifluoroethyl)sulfonyl]amino]phenoxy]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882747-52-6
Record name Methyl 3-[2-[[(2,2,2-trifluoroethyl)sulfonyl]amino]phenoxy]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882747-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-[[(2,2,2-trifluoroethyl)sulfonyl]amino]phenoxy]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate (CAS No. 882747-52-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12F3NO5S2
  • Molecular Weight : 395.4 g/mol
  • InChI Key : Link to PubChem .

The presence of the trifluoroethyl group enhances lipophilicity, potentially improving the compound's interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can interact with active sites of various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The trifluoroethyl group may enhance binding affinity to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, likely due to the compound's ability to disrupt bacterial cell membranes.

Biological Activity Data

Biological Activity Description Reference
AntimicrobialExhibits activity against certain Gram-positive bacteria.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
CytotoxicityShows cytotoxic effects on cancer cell lines in vitro.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Research :
    In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction, which was confirmed through flow cytometry analysis.
  • Enzyme Interaction Studies :
    Research involving enzyme assays revealed that the compound effectively inhibited dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis pathways. This inhibition suggests a possible application in cancer therapy by targeting rapidly dividing cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are identified based on shared features, including thiophene-carboxylate backbones, sulfonamide/sulfonylurea linkages, or trifluoroethyl substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name & CAS Molecular Weight (g/mol) Key Substituents/Functional Groups Application/Notes References
Target Compound : Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate (882747-52-6) 395.4 - 2-Thiophenecarboxylate
- Phenoxy group
- Trifluoroethyl sulfonamide
Research chemical; limited commercial availability
Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate (900019-25-2) Not reported - 2-Thiophenecarboxylate
- Phenoxy group
- 2-Fluorobenzoyl amide
Potential pharmaceutical intermediate; no activity data reported
Thifensulfuron-methyl (79277-27-3) 387.3 (approximate) - 2-Thiophenecarboxylate
- Sulfonylurea bridge
- 4-Methoxy-6-methyl-1,3,5-triazine
Herbicide; inhibits acetolactate synthase in weeds
Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (477869-07-1) 322.41 - 2-Thiophenecarboxylate
- Sulfanyl acetyl amino group
Research chemical; thioether functionality alters reactivity
Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (352678-96-7) 387.49 - Cyclooctathiophene core
- Methoxybenzoyl amide
Structural complexity suggests potential in drug discovery

Key Findings from Comparative Analysis

Structural Diversity: The target compound is distinguished by its trifluoroethyl sulfonamide group, which enhances electron-withdrawing properties and metabolic stability compared to analogs like the fluorobenzoyl derivative or sulfanyl acetyl amino compound . Thifensulfuron-methyl shares the thiophene-carboxylate core but replaces sulfonamide with a sulfonylurea bridge linked to a triazine ring, critical for herbicidal activity .

Functional Implications: The trifluoroethyl group in the target compound may improve bioavailability and resistance to enzymatic degradation compared to non-fluorinated analogs . Thifensulfuron-methyl’s triazine group enables binding to plant acetolactate synthase, a mechanism absent in the target compound .

Thifensulfuron-methyl is commercially utilized in agriculture, demonstrating the impact of structural modifications on functionality .

Notes

  • Synthesis Challenges: The target compound’s trifluoroethyl sulfonamide group requires specialized reagents (e.g., trifluoroethyl sulfonyl chloride), increasing synthesis complexity compared to non-fluorinated analogs .
  • Regulatory Status : Compounds like Thifensulfuron-methyl are EPA-approved herbicides, whereas the target compound lacks regulatory clearance for commercial use .
  • Research Gaps : Toxicity and pharmacokinetic data for the target compound remain unstudied, highlighting the need for further investigation .

Q & A

How can researchers optimize the synthesis of this compound to address low yields or impurities?

Methodological Answer:
Synthesis optimization requires multi-step reaction monitoring and catalyst selection. For analogous thiophene derivatives, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) are critical for activating carboxylic acid intermediates . Key steps include:

  • Stoichiometric Adjustments: Balancing molar ratios of reactants (e.g., 1:1.2 for acid:amine) to minimize side products.
  • Purity Monitoring: Use thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) for final purity assessment (>95%) .
  • Intermediate Isolation: Purify intermediates via column chromatography before proceeding to sulfonylation or esterification steps .

What advanced analytical techniques are recommended for structural elucidation and purity validation?

Methodological Answer:
Beyond standard NMR and HPLC, employ:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., C₁₈H₁₇NO₅S₃ for a derivative with MW 423.52 ).
  • X-ray Crystallography: Resolve crystal structures to verify stereochemistry, though this requires high-purity single crystals.
  • FT-IR Spectroscopy: Identify functional groups (e.g., sulfonamide N-H stretches at ~3300 cm⁻¹) .

How can the biological activity of this compound be systematically evaluated against cancer cell lines?

Methodological Answer:

  • In Vitro Assays: Screen against panels like NCI-60 using MTT assays. IC₅₀ values should be compared to reference drugs (e.g., doxorubicin).
  • Mechanistic Studies: Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Target Identification: Perform molecular docking with proteins like EGFR or tubulin, validated by surface plasmon resonance (SPR) for binding affinity (KD values) .

What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicology?

Methodological Answer:

  • Degradation Studies: Simulate environmental conditions (pH, UV light) and analyze degradation products via LC-MS. Track half-life in soil/water matrices .
  • Ecotoxicology: Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and chronic effects (reproductive endpoints) .
  • Bioaccumulation: Measure logP values (e.g., 2.8–3.5 for similar thiophenes) to predict lipid solubility and bioaccumulation potential .

How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Dose-Response Reproducibility: Repeat assays across multiple labs with standardized protocols (e.g., CLSI guidelines).
  • Structural Confirmation: Re-validate compound identity via NMR and HRMS to rule out batch variations .
  • Pathway Analysis: Use transcriptomics (RNA-seq) to identify differentially expressed genes, reconciling discrepancies in mechanism .

What strategies are effective for derivatizing this compound to enhance its pharmacological properties?

Methodological Answer:

  • Sulfonamide Modifications: Replace the trifluoroethyl group with fluorinated aryl rings to improve target affinity .
  • Ester Hydrolysis: Convert the methyl ester to a carboxylic acid for increased solubility (e.g., using LiOH/THF/water) .
  • Click Chemistry: Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition for library diversification .

How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation.
  • Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants .
  • Solution Stability: Test in buffers (pH 1–10) and solvents (DMSO, ethanol), noting precipitation or hydrolysis .

What computational tools are recommended for predicting this compound’s ADMET properties?

Methodological Answer:

  • Software: Use SwissADME or ADMETLab 2.0 to predict permeability (Caco-2), cytochrome P450 interactions, and hERG inhibition.
  • Molecular Dynamics (MD): Simulate binding kinetics with target proteins (e.g., 100 ns MD runs for binding free energy calculations) .
  • QSAR Models: Apply quantitative structure-activity relationships using descriptors like polar surface area (PSA) and logD .

What methodologies elucidate the compound’s mechanism of action in neurological targets?

Methodological Answer:

  • Patch-Clamp Electrophysiology: Study ion channel modulation (e.g., GABAₐ receptors) in transfected HEK293 cells .
  • Microdialysis in Vivo: Measure neurotransmitter levels (e.g., dopamine, serotonin) in rodent brain regions post-administration.
  • CRISPR-Cas9 Knockouts: Validate target engagement by comparing wild-type vs. gene-edited cell lines .

How does this compound compare structurally and functionally to its thiophene analogs?

Comparative Analysis:

Analog Key Structural Differences Biological Activity
Methyl 3-methylthiophene-2-carboxylate Lacks sulfonamide groupLower anticancer activity (IC₅₀ > 50 μM)
Ethyl 4-methyl-5-phenylcarbamoyl Ethyl ester, phenyl substituentEnhanced tubulin inhibition (IC₅₀ 1.2 μM)
Compound in Trifluoromethyl-thiazole moietyImproved antimicrobial activity (MIC 0.5 μg/mL)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate

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